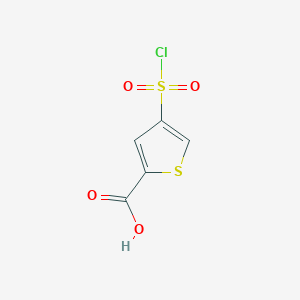

4-(Chlorosulfonyl)thiophene-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-chlorosulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUDMONBNZNYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507444 | |

| Record name | 4-(Chlorosulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79279-54-2 | |

| Record name | 4-(Chlorosulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chlorosulfonyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid typically involves the chlorosulfonation of thiophene-2-carboxylic acid. The process can be summarized as follows:

Starting Material: Thiophene-2-carboxylic acid.

Reagent: Chlorosulfonic acid (HSO(_3)Cl).

Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions. Typically, the reaction is performed at temperatures ranging from 0°C to 50°C.

Procedure: Thiophene-2-carboxylic acid is dissolved in an inert solvent such as dichloromethane. Chlorosulfonic acid is then added dropwise to the solution while maintaining the temperature within the desired range. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.

Workup: The reaction mixture is quenched with ice-cold water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Handling: Large quantities of thiophene-2-carboxylic acid and chlorosulfonic acid are handled using automated systems to ensure safety and efficiency.

Continuous Flow Reactors: To enhance reaction control and scalability, continuous flow reactors may be employed. These reactors allow for precise temperature control and efficient mixing of reactants.

Purification: Industrial purification techniques such as crystallization, distillation, or chromatography are used to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chlorosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH(_4)).

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives using oxidizing agents such as hydrogen peroxide (H(_2)O(_2)).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Oxidizing Agents: Hydrogen peroxide (H(_2)O(_2)), m-chloroperbenzoic acid (m-CPBA).

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfones: Formed by the oxidation of the thiophene ring.

Wissenschaftliche Forschungsanwendungen

4-(Chlorosulfonyl)thiophene-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid depends on its chemical reactivity. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Chlorosulfonyl vs. Sulfonamide Groups

- 4-(Chlorosulfonyl)thiophene-2-carboxylic acid reacts readily with amines (e.g., 4-phenylpiperidine) to form sulfonamide derivatives, as demonstrated in the synthesis of USP5 inhibitors (71% yield) .

- In contrast, 3-((4-chlorophenyl)sulfamoyl)thiophene-2-carboxylic acid methyl ester () retains the sulfonamide group, which reduces electrophilicity but enhances stability in biological systems .

Carboxylic Acid vs. Ester Derivatives

- The free carboxylic acid group in this compound enhances water solubility and metal-binding capacity compared to its ester analogs (e.g., methyl or ethyl esters in ) .

- Ester derivatives, such as methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate (CAS: 175201-73-7), are more lipophilic, favoring cell membrane penetration in drug design .

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (e.g., this compound) are more polar than ester or aryl-substituted analogs (e.g., 4-chlorobenzo[b]thiophene-2-carboxylic acid) .

- Thermal Stability: Sulfonyl groups (e.g., -SO₂Cl or -SO₂-iPr) increase thermal stability but reduce solubility in nonpolar solvents .

Biologische Aktivität

4-(Chlorosulfonyl)thiophene-2-carboxylic acid is an organosulfur compound notable for its unique chemical structure, which includes a thiophene ring and a chlorosulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The following sections detail its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClOS. It features both a carboxylic acid and a sulfonyl functional group, which contribute to its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of thiophene-2-carboxylic acid with chlorosulfonyl chloride or the oxidation of 4-chlorothiophene-2-carboxylic acid with sodium hypochlorite.

Biological Activity

Recent studies have highlighted several biological activities associated with thiophene derivatives, including:

- Antimicrobial Properties : Compounds containing thiophene rings have been shown to inhibit bacterial growth. Preliminary studies suggest that this compound may exhibit similar antimicrobial effects.

- Inhibition of Thromboxane Synthetase : Research indicates that derivatives of thiophene-2-carboxylic acid can inhibit thromboxane synthetase without significantly affecting prostacycline synthetase or cyclooxygenase enzymes. This inhibition could be beneficial in treating conditions associated with thromboxane-A2, such as inflammation and hypertension .

- Cellular Effects : Similar compounds have demonstrated influences on cell signaling pathways, gene expression, and cellular metabolism. However, specific studies on the cellular effects of this compound are still limited.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound could inhibit the growth of specific bacterial strains in vitro, suggesting its potential as an antimicrobial agent .

Thromboxane Inhibition

The inhibitory effects on thromboxane synthetase were evaluated in vitro using enzyme assays. Compounds similar to this compound showed significant inhibition of thromboxane synthesis, indicating potential therapeutic applications in cardiovascular diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid | Bromine at position 5 | Increased reactivity due to bromine |

| 3-Chloro-4-(chlorosulfonyl)thiophene-2-carboxylic acid | Chlorine at position 3 | Varying electronic properties |

| Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate | Methyl ester instead of carboxylic acid | Altered solubility and reactivity |

This table illustrates how variations in substituents influence the chemical behavior and potential applications of these compounds.

Q & A

Q. What are the common synthetic routes for preparing 4-(chlorosulfonyl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

Answer: A widely used method involves sulfonation of thiophene-2-carboxylic acid derivatives. For example, in the synthesis of USP5 inhibitors, this compound is generated via chlorosulfonation of a thiophene precursor under controlled conditions (e.g., using chlorosulfonic acid or SOCl). Key optimization strategies include:

- Temperature control : Maintaining 0–5°C during sulfonation to prevent side reactions.

- Catalyst selection : Use of Lewis acids (e.g., AlCl) to enhance regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., DCM or DMF) improve solubility and reaction homogeneity.

Yield improvements (up to 71%) are achieved by stepwise addition of reagents and inert atmosphere use to minimize hydrolysis .

Q. What purification and characterization methods are recommended for this compound?

Answer:

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water mixtures) .

- Characterization :

Advanced Research Questions

Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The chlorosulfonyl (–SOCl) group is highly electrophilic, enabling reactions with amines, alcohols, or thiols. For instance:

Q. How can researchers resolve contradictory data on the compound’s stability under thermal or acidic conditions?

Answer: Contradictory reports may arise from varying experimental setups. A systematic approach includes:

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

Answer: The compound serves as a versatile scaffold for developing enzyme inhibitors (e.g., USP5) due to:

- Electrophilic diversity : The –SOCl group allows modular derivatization to probe binding interactions.

- Thiophene core : Enhances π-stacking with aromatic residues in enzyme active sites.

In a study, coupling with glycine derivatives produced inhibitors with IC values <1 µM, validated via enzymatic assays and molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.